7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the pyrimidine ring system contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3-fluorobenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like ceric ammonium nitrate (CAN) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes involved in DNA repair, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . The compound’s ability to bind to these targets is facilitated by its unique structural features, including the fluorophenyl group and the pyrimidine ring system.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Exhibits PARP-1 inhibitory activity.
Thieno[2,3-d]pyrimidine: Shows activity against folate receptors.
Uniqueness
7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and selectivity
Properties
Molecular Formula |
C14H10FN5O2 |
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Molecular Weight |
299.26 g/mol |
IUPAC Name |
7-amino-5-(3-fluorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H10FN5O2/c15-7-3-1-2-6(4-7)9-8(5-16)11(17)18-12-10(9)13(21)20-14(22)19-12/h1-4,9H,17H2,(H3,18,19,20,21,22) |
InChI Key |
BHXGBHSMTZNVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(NC3=C2C(=O)NC(=O)N3)N)C#N |
Origin of Product |
United States |
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